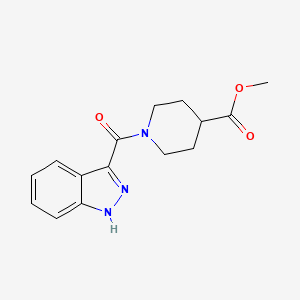
3-(4-tert-butylphenoxy)-N-(2,4-dimorpholin-4-ylphenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-tert-butylphenoxy)-N-(2,4-dimorpholin-4-ylphenyl)propanamide, commonly known as TAK-659, is a small molecule inhibitor that has gained significant attention in recent years due to its potential applications in cancer research. TAK-659 is a selective inhibitor of the protein kinase BTK, which is a crucial component of the B-cell receptor signaling pathway. Inhibition of BTK has been shown to have therapeutic potential in a variety of hematological malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and diffuse large B-cell lymphoma.
Mecanismo De Acción
TAK-659 exerts its effects by selectively inhibiting BTK, a key component of the B-cell receptor signaling pathway. BTK is essential for B-cell survival and proliferation, and its dysregulation has been implicated in the development of several hematological malignancies. Inhibition of BTK by TAK-659 leads to the suppression of B-cell receptor signaling and subsequent apoptosis of malignant B-cells.
Biochemical and Physiological Effects:
In addition to its effects on B-cell signaling, TAK-659 has been shown to have other biochemical and physiological effects. TAK-659 has been shown to inhibit the activation of NF-κB, a transcription factor that plays a critical role in immune and inflammatory responses. TAK-659 has also been shown to inhibit the production of cytokines, which are involved in the regulation of immune responses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of TAK-659 is its selectivity for BTK, which minimizes off-target effects. TAK-659 has also been shown to have favorable pharmacokinetic properties, including good oral bioavailability and a long half-life. However, one limitation of TAK-659 is its potential for drug-drug interactions, as it is metabolized by the cytochrome P450 system. Additionally, TAK-659 has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Direcciones Futuras
There are several potential future directions for research on TAK-659. One area of interest is the use of TAK-659 in combination with other cancer therapies, such as immunotherapies or targeted therapies. Another potential direction is the development of TAK-659 analogs with improved pharmacokinetic properties or increased selectivity for BTK. Additionally, further studies are needed to assess the safety and efficacy of TAK-659 in clinical trials, as well as its potential applications in other diseases beyond hematological malignancies.
Métodos De Síntesis
The synthesis of TAK-659 involves several steps, starting with the reaction of 4-tert-butylphenol with 2-chloroethyl isocyanate to form the intermediate 3-(4-tert-butylphenoxy)-N-(2-chloroethyl)propanamide. This intermediate is then reacted with 2,4-dimorpholin-4-ylphenylamine to form the final product, TAK-659. The synthesis of TAK-659 has been optimized to produce high yields and purity, making it suitable for use in research applications.
Aplicaciones Científicas De Investigación
TAK-659 has been extensively studied for its potential applications in cancer research. In preclinical studies, TAK-659 has been shown to inhibit BTK activity and suppress the growth of B-cell malignancies. TAK-659 has also been shown to enhance the activity of other cancer therapies, such as the proteasome inhibitor bortezomib. These findings suggest that TAK-659 may have therapeutic potential in combination with other cancer therapies.
Propiedades
IUPAC Name |
3-(4-tert-butylphenoxy)-N-(2,4-dimorpholin-4-ylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H37N3O4/c1-27(2,3)21-4-7-23(8-5-21)34-15-10-26(31)28-24-9-6-22(29-11-16-32-17-12-29)20-25(24)30-13-18-33-19-14-30/h4-9,20H,10-19H2,1-3H3,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAVKUZLFYJVUCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCCC(=O)NC2=C(C=C(C=C2)N3CCOCC3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H37N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-[[2-(4-fluoroanilino)-2-oxoethyl]-methylamino]-2-oxoethyl] (E)-3-[4-(difluoromethoxy)phenyl]prop-2-enoate](/img/structure/B7452941.png)
![[2-(2,1,3-Benzothiadiazol-4-ylamino)-2-oxoethyl] 2-benzyl-1,3-dioxoisoindole-5-carboxylate](/img/structure/B7452954.png)
![2-[4-(1,3-benzodioxol-5-yl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-(4-fluorophenyl)propanamide](/img/structure/B7452968.png)
![(E)-N-[(1E)-1-hydroxyimino-1-phenylpropan-2-yl]-3-phenylprop-2-en-1-imine oxide](/img/structure/B7452974.png)
![2-[[4-cyclohexyl-5-[(3-methoxyanilino)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(1,1-dioxothiolan-3-yl)acetamide](/img/structure/B7452977.png)

![[2-oxo-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)amino]ethyl] (E)-2-cyano-3-[1-(4-ethoxyphenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoate](/img/structure/B7452987.png)
![[2-(Furan-2-ylmethylamino)-2-oxoethyl] 2-[(4-methylsulfanyl-3-nitrophenyl)sulfonylamino]acetate](/img/structure/B7452989.png)
![[2-[4-(2,4-Dimethylphenyl)sulfonylpiperazin-1-yl]-2-oxoethyl] 5-methylpyrazine-2-carboxylate](/img/structure/B7452990.png)
![[2-[5-(Dimethylsulfamoyl)-2-methylanilino]-2-oxoethyl] 2-(thiophene-2-carbonylamino)acetate](/img/structure/B7453006.png)
![[2-(2,1,3-Benzothiadiazol-4-ylamino)-2-oxoethyl] 1-benzyl-6-oxopyridazine-3-carboxylate](/img/structure/B7453016.png)
![[1-(3,4-Dimethylphenyl)-1-oxopropan-2-yl] 1-[5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate](/img/structure/B7453021.png)
![N-[(2-fluorophenyl)carbamoyl]-2-(3H-[1,2,4]triazolo[4,3-a]benzimidazol-1-ylsulfanyl)acetamide](/img/structure/B7453026.png)
![5-[3-[(E)-[4-(difluoromethoxy)phenyl]methylideneamino]-2-(oxolan-2-ylmethylimino)-1,3-thiazol-4-yl]-2-hydroxybenzamide](/img/structure/B7453027.png)